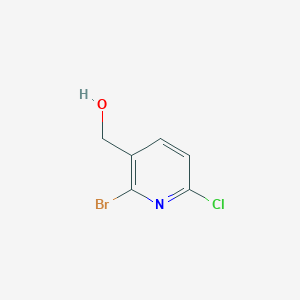

(2-Bromo-6-chloropyridin-3-yl)methanol

Description

Significance of Halogenated Pyridine (B92270) Methanols in Organic Synthesis

Halogenated pyridines are considered fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govacs.org The incorporation of halogen atoms (such as bromine and chlorine) onto the pyridine ring serves several crucial purposes. Firstly, these halogens act as versatile synthetic "handles," enabling a diverse range of chemical transformations. They are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The presence of a methanol (B129727) group (-CH₂OH) further enhances the synthetic utility of these molecules. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into ethers, esters, or halides, providing additional pathways for molecular diversification. The strategic placement of both halogens and a methanol group on the pyridine scaffold creates a multifunctional platform for the regioselective construction of highly substituted and complex target molecules.

Overview of Structural Features and Reactivity Potential of (2-Bromo-6-chloropyridin-3-yl)methanol

The structure of this compound is characterized by a pyridine ring substituted with three different functional groups. The nitrogen atom in the ring renders the aromatic system electron-deficient, which significantly influences its reactivity. The key structural features include:

A Pyridine Core: An aromatic heterocyclic ring containing one nitrogen atom.

A Bromine Atom at Position 2: Located alpha to the ring nitrogen.

A Chlorine Atom at Position 6: Also located alpha to the ring nitrogen.

A Methanol Group at Position 3: Situated beta to the ring nitrogen.

This specific arrangement of substituents gives rise to a notable reactivity potential, primarily centered on the differential reactivity of the two halogen atoms. In dihalogenated pyridines, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for sequential, site-specific modifications. For instance, a cross-coupling reaction can be performed selectively at the C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation. Research on analogous bromo-chloropyridine systems has demonstrated that Pd-catalyzed reactions can proceed with high selectivity at the bromine position. rsc.org

The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the two halogen atoms, makes the ring susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The methanol group itself is a site for a variety of chemical modifications common to primary alcohols.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1227589-11-8 parchem.com |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Appearance | Typically a solid at room temperature |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-6-chloropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-4(3-10)1-2-5(8)9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVPULOYOCRYDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743779 | |

| Record name | (2-Bromo-6-chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227589-11-8 | |

| Record name | (2-Bromo-6-chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 Bromo 6 Chloropyridin 3 Yl Methanol

Reactions Involving the Pyridine (B92270) Ring Halogens

The presence of both a bromine and a chlorine atom on the pyridine ring of (2-Bromo-6-chloropyridin-3-yl)methanol imparts a significant degree of selectivity in its chemical transformations. The inherent differences in the bond strengths of the C-Br and C-Cl bonds, as well as their varying susceptibility to oxidative addition in palladium-catalyzed cycles, are the primary determinants of the regioselectivity of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions provide a powerful toolkit for the selective functionalization of the pyridine core.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a widely used method for the formation of biaryl structures. libretexts.orgwikipedia.org In the case of dihalogenated pyridines, the reaction generally proceeds with a high degree of chemoselectivity. Studies on closely related 2-bromo-6-chloropyridine (B1266251) systems have demonstrated that the Suzuki-Miyaura coupling occurs preferentially at the more reactive C-Br bond. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition of the palladium(0) catalyst.

The reaction of this compound with various aryl or heteroaryl boronic acids or their esters, in the presence of a suitable palladium catalyst and base, is expected to yield the corresponding 6-chloro-2-aryl(or heteroaryl)pyridin-3-yl)methanol derivatives. Common catalysts for this transformation include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Table 1: Illustrative Conditions for Suzuki-Miyaura Cross-Coupling of a 2-Bromo-6-chloropyridine System

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | (6-Chloro-2-phenylpyridin-3-yl)methanol derivative |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 90 | (6-Chloro-2-(4-methoxyphenyl)pyridin-3-yl)methanol derivative |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | (6-Chloro-2-(pyridin-3-yl)pyridin-3-yl)methanol derivative |

Note: This table is illustrative and based on typical conditions for related compounds. Actual yields and conditions for this compound may vary.

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on dihalopyridines exhibits a high degree of chemoselectivity. The established reactivity trend for organic halides in Sonogashira coupling is I > Br > OTf > Cl, indicating that the reaction will preferentially occur at the C-Br bond of this compound.

This selective transformation allows for the synthesis of (6-chloro-2-(alkynyl)pyridin-3-yl)methanol derivatives. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diethylamine), which can also serve as the solvent.

Table 2: Illustrative Conditions for Sonogashira Cross-Coupling of a 2-Bromo-6-chloropyridine System

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Room Temp - 50 | (6-Chloro-2-(phenylethynyl)pyridin-3-yl)methanol derivative |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | (6-Chloro-2-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol derivative |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | Toluene | 60 | (6-Chloro-2-(hept-1-yn-1-yl)pyridin-3-yl)methanol derivative |

Note: This table is illustrative and based on typical conditions for related compounds. Actual yields and conditions for this compound may vary.

While less common than Suzuki or Sonogashira couplings for this specific substrate, palladium-catalyzed alkylation reactions can also be employed to introduce alkyl groups onto the pyridine ring. Although specific examples utilizing organoaluminum reagents with this compound are not extensively documented in readily available literature, the general principles of cross-coupling suggest that such transformations are feasible. In related systems, such as purine (B94841) nucleosides, trialkylaluminum reagents have been used in palladium-catalyzed cross-coupling reactions to introduce alkyl substituents. The chemoselectivity would again be expected to favor displacement of the bromide over the chloride.

The chemoselectivity observed in palladium-catalyzed cross-coupling reactions of this compound is a direct consequence of the differential reactivity of the C-Br and C-Cl bonds. The oxidative addition of a palladium(0) complex to the carbon-halogen bond is the rate-determining step in many cross-coupling catalytic cycles. The C-Br bond, being weaker and more polarizable than the C-Cl bond, undergoes oxidative addition much more readily. This significant difference in reaction rates allows for the selective functionalization at the 2-position (bromine) while leaving the 6-position (chlorine) intact.

This chemoselectivity is a valuable synthetic tool, as the remaining chlorine atom can be targeted in a subsequent, more forcing cross-coupling reaction or a nucleophilic aromatic substitution, allowing for the stepwise and controlled introduction of different substituents onto the pyridine ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of the pyridine ring of this compound. In contrast to palladium-catalyzed reactions, the outcome of SNAr can be less selective. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.

For 2,6-dihalopyridines, the reactivity of the two halogen atoms towards nucleophiles can be comparable. Studies on similar 2-bromo-6-chloropyridine systems have indicated that nucleophilic substitutions can be unselective, leading to mixtures of products where both the bromine and chlorine atoms are displaced. The precise ratio of these products can be influenced by the nature of the nucleophile and the reaction conditions. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines.

Selectivity and Mechanism in Unselective Substitutions

The 2- and 6-positions of the pyridine ring are electronically activated towards nucleophilic attack. In nucleophilic aromatic substitution (SNA_r) reactions, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility. For pyridine derivatives, attack at the C-2 (ortho) or C-4 (para) position allows the negative charge in one of the resonance structures to be localized on the electronegative nitrogen atom, which is a stabilizing feature. researchgate.net

In the case of dihalogenated pyridines like the (2-Bromo-6-chloropyridin-3-yl) scaffold, the situation is more complex. While both the bromo and chloro substituents are potential leaving groups, their reactivity can be similar, leading to a lack of selectivity. Studies on related 2-bromo-6-chloropyridin-3-yl C-deoxyribonucleosides have shown that nucleophilic substitutions can be unselective, resulting in mixtures of products where either the bromo or chloro group is displaced. nih.gov This lack of selectivity arises from the comparable ability of both halogens to act as leaving groups under certain reaction conditions. The precise product distribution can be influenced by the nature of the nucleophile and the specific reaction conditions employed.

Directed Metalation Reactions on the Pyridine Scaffold

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG, which contains a heteroatom, coordinates to the lithium cation, directing the deprotonation to a nearby site. wikipedia.org

For halopyridines, the halogen atom itself can act as a directing group. The regioselective ortho-lithiation of various halopyridines has been successfully achieved using bulky, non-nucleophilic bases like lithium diisopropylamide (LDA). researchgate.netresearchgate.net For instance, the treatment of 3-chloropyridine (B48278) with LDA at low temperatures leads to the selective deprotonation at the C-4 position. researchgate.net Similarly, 2-chloropyridine (B119429) can be lithiated at the C-3 position. researchgate.net

In the context of this compound, the hydroxymethyl group, or more specifically its corresponding alkoxide formed in the presence of a strong base, can also serve as a directing group. However, the presence of two halogen atoms complicates the regioselectivity. The use of specific lithium amide bases can influence the site of metalation. For example, the reaction of 2-chloropyridine with a superbase like BuLi-Me2N(CH2)2OLi (BuLi-LiDMAE) has been shown to promote an unusual regioselective lithiation at the C-6 position. nih.gov The choice of the lithiating agent and the reaction conditions are therefore crucial in controlling the outcome of directed metalation on such a polysubstituted pyridine ring.

| Reagent/Condition | Position of Lithiation on Halopyridine | Product Type | Ref |

| LDA, -78 °C, THF | C-4 of 3-chloropyridine | 3-chloro-4-substituted pyridines | researchgate.netresearchgate.net |

| LDA, -78 °C, THF | C-3 of 2-chloropyridine | 2-chloro-3-substituted pyridines | researchgate.net |

| BuLi-LiDMAE | C-6 of 2-chloropyridine | 6-substituted-2-chloropyridines | nih.gov |

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C-3 position of this compound offers a handle for a variety of functional group interconversions, including oxidation and derivatization of the hydroxyl moiety.

Oxidation Reactions of the Alcohol Functionality

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde, (2-Bromo-6-chloropyridin-3-yl)carbaldehyde. This transformation is a key step in many synthetic routes, as aldehydes are versatile intermediates for the construction of more complex molecules. A variety of oxidizing agents can be employed for this purpose. Reagents such as pyridinium (B92312) chlorochromate (PCC) are known for the selective oxidation of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. youtube.com Other common methods include the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640), dimethyl sulfoxide (B87167) (DMSO), and a hindered amine base like triethylamine.

A general procedure for the synthesis of a related compound, 2-bromo-5-(hydroxymethyl)pyridine, involves the reduction of the corresponding aldehyde with sodium borohydride. wikipedia.org The reverse reaction, the oxidation of the alcohol, can be achieved under appropriate conditions.

| Oxidizing Agent | Product | Notes | Ref |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild conditions, stops at the aldehyde stage. | youtube.com |

| Swern Oxidation (oxalyl chloride, DMSO, Et3N) | Aldehyde | Mild conditions, avoids heavy metals. | |

| Manganese Dioxide (MnO2) | Aldehyde | Useful for allylic and benzylic alcohols. |

Derivatization of the Hydroxyl Group

The hydroxyl group can be readily converted into other functional groups, such as esters and ethers, to modify the properties of the molecule or to introduce new reactive sites.

Esterification of the hydroxymethyl group in this compound can be accomplished through various standard methods. A common approach involves the reaction of the alcohol with an acid chloride or an acid anhydride in the presence of a base. For sterically hindered alcohols or when mild conditions are required, the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) with an anhydride can be effective. researchgate.net The Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride followed by reaction with the alcohol in the presence of DMAP, is another powerful method for the synthesis of esters, particularly from sterically demanding substrates. organic-chemistry.org

For instance, the reaction of this compound with acetyl chloride in the presence of a tertiary amine base like triethylamine or pyridine in an inert solvent would yield (2-Bromo-6-chloropyridin-3-yl)methyl acetate.

| Reagent 1 | Reagent 2 | Product | Ref |

| Acid Chloride (e.g., Acetyl chloride) | Base (e.g., Triethylamine) | Ester | |

| Acid Anhydride (e.g., Acetic anhydride) | Catalyst (e.g., DMAP) | Ester | researchgate.net |

| Carboxylic Acid | Coupling Agent (e.g., DCC) | Ester | |

| Carboxylic Acid, 2,4,6-Trichlorobenzoyl chloride | DMAP | Ester (Yamaguchi Esterification) | organic-chemistry.org |

Etherification

The conversion of the hydroxyl group of this compound into an ether linkage is a key transformation for this molecule. This reaction, known as etherification, typically proceeds via the Williamson ether synthesis. In this method, the alcohol is first deprotonated by a strong base to form an alkoxide intermediate. This nucleophilic alkoxide then reacts with an alkyl halide or another suitable electrophile in a nucleophilic substitution reaction (typically SN2) to form the desired ether.

Detailed research findings on specific etherification reactions of this compound are not extensively documented in publicly available scientific literature. However, based on general principles of organic synthesis, a variety of ether derivatives can be prepared from this starting material. The selection of the base, solvent, and alkylating agent, as well as the reaction temperature, are critical parameters that influence the efficiency and outcome of the etherification process.

For instance, the reaction of this compound with a simple alkyl halide, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), would be expected to yield 2-bromo-6-chloro-3-(methoxymethyl)pyridine. Similarly, using other alkylating agents would lead to a diverse range of ether products.

The following table outlines hypothetical examples of etherification reactions based on established chemical principles, illustrating the potential for creating various ether derivatives from this compound. The yields provided are illustrative and would need to be confirmed by experimental data.

Table 1: Hypothetical Etherification Reactions of this compound

| Ether Product | Alkylating Agent | Reagents and Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| 2-Bromo-6-chloro-3-(methoxymethyl)pyridine | Methyl iodide | NaH, THF, 0 °C to rt | 85-95 |

| 3-(Benzyloxymethyl)-2-bromo-6-chloropyridine | Benzyl bromide | KHMDS, DMF, rt | 80-90 |

| 2-Bromo-6-chloro-3-(ethoxymethyl)pyridine | Ethyl iodide | NaH, THF, 0 °C to rt | 85-95 |

| 2-Bromo-6-chloro-3-(isopropoxymethyl)pyridine | 2-Iodopropane | NaH, DMF, rt | 70-80 |

| 2-Bromo-6-chloro-3-((tetrahydro-2H-pyran-2-yloxy)methyl)pyridine | 3,4-Dihydro-2H-pyran | p-Toluenesulfonic acid, CH₂Cl₂, rt | 90-98 |

| 2-Bromo-6-chloro-3-(cyclopentyloxymethyl)pyridine | Bromocyclopentane | NaH, DMF, 50 °C | 60-70 |

Advanced Spectroscopic Characterization of 2 Bromo 6 Chloropyridin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For (2-Bromo-6-chloropyridin-3-yl)methanol, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively, which is heavily influenced by the presence of the electronegative bromine and chlorine atoms, as well as the hydroxymethyl group.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylene (B1212753) protons of the hydroxymethyl group. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the positions of the bromo and chloro substituents. Typically, protons on a pyridine ring appear in the range of δ 7.0-9.0 ppm. The electron-withdrawing nature of the halogen substituents would deshield these protons, shifting them downfield.

The methylene protons (-CH₂OH) would appear as a singlet, or if coupled to the hydroxyl proton, as a doublet. Its chemical shift would likely be in the range of δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for a Related Pyridine Derivative

| Compound Name | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|---|

| (6-Bromo-pyridin-3-yl)-methanol | H-2 | 8.36 | d | 2.7 |

| H-4 | 7.60 | dd | 8.1, 2.7 | |

| H-5 | 7.49 | d | 8.1 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected. The carbons directly bonded to the electronegative halogens (C-2 and C-6) would be significantly affected. The C-Br bond would result in a downfield shift for C-2, while the C-Cl bond would have a similar effect on C-6. The carbon of the hydroxymethyl group (-CH₂OH) would typically appear in the range of δ 60-70 ppm.

The chemical shifts of the other pyridine ring carbons (C-3, C-4, and C-5) are also influenced by the substituent pattern. For a related compound, 2-Bromopyridine, the carbon signals appear at δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. The addition of a chloro and a hydroxymethyl group would alter these values in this compound.

Table 2: Representative ¹³C NMR Data for a Related Pyridine Derivative

| Compound Name | Carbon | Chemical Shift (δ ppm) |

|---|---|---|

| 2-Bromopyridine | C-2 | 142.4 |

| C-3 | 128.4 | |

| C-4 | 122.8 | |

| C-5 | 138.6 |

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a cross-peak between the aromatic protons at C-4 and C-5 would be expected, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the pyridine ring and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like C-2, C-3, and C-6) by observing their correlations with nearby protons. For instance, the methylene protons would show a correlation to C-3 and potentially C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₆H₅BrClNO). The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, which can be simulated and compared with the experimental data to confirm the elemental composition.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [C₆H₅⁷⁹Br³⁵ClNO]⁺ | 220.9321 | 100.0 |

| [C₆H₅⁸¹Br³⁵ClNO]⁺ | 222.9299 | 97.7 |

| [C₆H₅⁷⁹Br³⁷ClNO]⁺ | 222.9292 | 32.5 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, characteristic vibrational modes would include:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, corresponding to the hydroxyl group.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹.

C=C and C=N stretches (pyridine ring): These vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the primary alcohol C-O bond would be observed in the 1000-1200 cm⁻¹ range.

C-Br and C-Cl stretches: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum, typically below 800 cm⁻¹, and can be used to confirm the presence of these substituents.

While specific spectral data is not widely published, the analysis of related halopyridines provides a basis for the expected vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the vibrational modes of a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, such as stretching and bending of bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the hydroxyl (-OH) group, the pyridine ring, and the carbon-halogen (C-Br and C-Cl) bonds.

Detailed analysis of related structures, such as (2-Chloropyridin-3-yl)methanol, provides a basis for predicting the IR spectral features of this compound. The spectrum of (2-Chloropyridin-3-yl)methanol shows characteristic absorbances that can be extrapolated to the target compound. nih.gov

Key IR Absorption Bands for Related Pyridyl Methanols:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, intermolecular H-bonded | 3200-3550 | Strong, Broad |

| O-H (Alcohol) | Stretching, free | 3584-3700 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (CH₂OH) | Stretching | 2840-3000 | Medium |

| C=N (Pyridine) | Stretching | 1550-1650 | Medium-Strong |

| C=C (Pyridine) | Stretching | 1400-1600 | Medium-Strong |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

| C-Cl | Stretching | 600-800 | Strong |

| C-Br | Stretching | 500-600 | Strong |

Data inferred from general IR correlation tables and spectra of similar compounds. libretexts.org

The broad O-H stretching band is a hallmark of the hydroxyl group and is indicative of hydrogen bonding. The precise position and shape of this band can be influenced by concentration and the physical state of the sample. The aromatic C-H stretching vibrations appear at higher wavenumbers than the aliphatic C-H stretches of the methanol (B129727) substituent. The pyridine ring itself will give rise to a series of characteristic absorptions due to C=C and C=N stretching vibrations. The presence of both bromine and chlorine atoms will result in strong absorption bands in the fingerprint region of the spectrum, with the C-Br stretch typically appearing at a lower wavenumber than the C-Cl stretch due to the heavier mass of the bromine atom.

Raman Spectroscopy

Raman spectroscopy, another vibrational spectroscopic technique, is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations that cause a change in polarizability. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. However, for less symmetric molecules like this compound, many vibrational modes will be active in both spectra.

The Raman spectrum of this compound is expected to be dominated by vibrations of the pyridine ring and the C-X (halogen) bonds. researchgate.net A study on (2-Chloropyridin-3-yl)methanol using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer provides insight into the expected spectral features. nih.gov

Predicted Raman Shifts for this compound:

| Functional Group/Bond | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Pyridine Ring | Ring Breathing | ~1000 and ~1030 | Strong |

| C-H (Aromatic) | Stretching | ~3050 | Medium |

| C-Cl | Stretching | 600-800 | Strong |

| C-Br | Stretching | 500-600 | Strong |

Data inferred from spectra of similar compounds and general Raman principles. nih.govresearchgate.net

The symmetric ring breathing modes of the pyridine ring typically give rise to very intense bands in the Raman spectrum. researchgate.net The C-Cl and C-Br stretching vibrations are also expected to be strong Raman scatterers due to the high polarizability of the electron clouds of the halogen atoms. In contrast to IR spectroscopy, the O-H stretching vibration in Raman is typically weak. This complementarity is particularly useful for analyzing the full vibrational landscape of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

While a crystal structure for this compound is not publicly available, the crystallographic analysis of a closely related compound, 2-Bromo-3-hydroxy-6-methylpyridine, offers significant insights into the expected solid-state structure. nih.gov In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, molecules are linked into chains via O-H···N hydrogen bonds. nih.gov These chains are further interconnected by weak C-H···Br interactions, forming two-dimensional networks. nih.gov

For this compound, a similar packing arrangement stabilized by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule is highly probable. The presence of both bromine and chlorine atoms also introduces the possibility of halogen bonding (C-Br···X or C-Cl···X, where X is a halogen or another electronegative atom), which could further influence the crystal packing.

Anticipated Crystallographic Parameters for this compound based on Analogs:

| Parameter | Expected Feature |

| Crystal System | Likely to be a common system such as monoclinic or orthorhombic. |

| Hydrogen Bonding | Strong O-H···N hydrogen bonds are expected to be a primary packing motif. |

| Halogen Bonding | Potential for C-Br···Cl, C-Br···N, or C-Cl···N interactions. |

| Molecular Conformation | The dihedral angle between the pyridine ring and the hydroxymethyl group will be a key conformational parameter. |

The determination of the crystal structure of this compound would provide definitive data on its molecular geometry and supramolecular assembly, confirming the nature and extent of the intermolecular forces that govern its solid-state architecture.

Due to the absence of specific computational and theoretical research on this compound in the public domain, a detailed analysis as requested cannot be provided at this time. Widespread searches have not yielded dedicated studies on the molecular geometry, vibrational frequencies, or electronic properties of this particular compound.

Scientific investigation into the vast world of chemical compounds is an ongoing process, with researchers prioritizing substances based on potential applications in fields such as medicine, materials science, and agriculture. As a result, not all chemical compounds have been subjected to in-depth computational analysis.

While general principles of computational chemistry and Density Functional Theory (DFT) could be used to predict the properties of this compound, such a theoretical exercise would not be based on published, peer-reviewed data and therefore falls outside the scope of this response.

Future research may include the computational study of this compound, at which point a comprehensive article based on those findings could be generated.

Computational and Theoretical Studies on 2 Bromo 6 Chloropyridin 3 Yl Methanol

Quantum Chemical Descriptors and Reactivity Predictions

The reactivity of a chemical species is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In the case of (2-Bromo-6-chloropyridin-3-yl)methanol, the pyridine (B92270) ring itself is an electron-deficient system due to the electronegative nitrogen atom. wikipedia.org The presence of two halogen substituents, bromine and chlorine, further withdraws electron density from the ring through their inductive effects, which is expected to lower the energies of both the HOMO and LUMO. nih.gov The hydroxymethyl group, (-CH₂OH), at the 3-position can act as a weak electron-donating group through hyperconjugation, though its effect is likely to be less pronounced than the powerful electron-withdrawing effects of the halogens and the ring nitrogen.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.

The distribution of charge within the molecule is also a key determinant of its reactivity. Mulliken charge analysis, a method for estimating partial atomic charges, can predict the sites most susceptible to nucleophilic or electrophilic attack. For this compound, the carbon atoms bonded to the electronegative chlorine and bromine atoms are expected to carry a partial positive charge, making them potential sites for nucleophilic attack. Conversely, the nitrogen atom and the oxygen of the hydroxyl group would be regions of higher electron density.

While precise calculated values for this compound are not available, the following tables provide an illustrative representation of the kind of data generated in a computational study and the likely trends based on the substituent effects discussed.

Interactive Data Table: Illustrative Quantum Chemical Descriptors

| Descriptor | Predicted Value/Trend | Significance |

| HOMO Energy | Low | Indicates a relatively low ability to donate electrons due to electron-withdrawing groups. |

| LUMO Energy | Low | Suggests a moderate ability to accept electrons, enhanced by the halogen substituents. |

| HOMO-LUMO Gap | Moderate to Large | Implies significant kinetic stability. |

| Electronegativity (χ) | High | The molecule is expected to be a good electron acceptor. |

| Chemical Hardness (η) | High | Suggests lower overall reactivity compared to molecules with smaller HOMO-LUMO gaps. |

| Electrophilicity Index (ω) | High | Indicates a strong propensity to react with nucleophiles. |

Interactive Data Table: Predicted Mulliken Charges on Key Atoms

| Atom | Predicted Charge | Implication for Reactivity |

| N (Pyridine) | Negative | A potential site for protonation or coordination to electrophiles. |

| C2 (bonded to Br) | Positive | Susceptible to nucleophilic attack. |

| C6 (bonded to Cl) | Positive | Susceptible to nucleophilic attack. |

| O (Hydroxyl) | Negative | A potential site for hydrogen bonding and reaction with electrophiles. |

It is important to emphasize that these values are illustrative and a dedicated computational study using methods like Density Functional Theory (DFT) would be necessary to obtain accurate, quantitative data for this compound. researchgate.netirjweb.com Such a study would provide a more definitive understanding of its electronic structure and guide predictions of its chemical behavior.

Applications of 2 Bromo 6 Chloropyridin 3 Yl Methanol As a Synthetic Intermediate

Synthesis of Complex Pyridine-Containing Molecules

The pyridine (B92270) scaffold is a ubiquitous feature in many biologically active compounds and functional materials. rsc.org (2-Bromo-6-chloropyridin-3-yl)methanol serves as an excellent starting material for creating polysubstituted pyridine derivatives. The bromo and chloro groups on the pyridine ring are susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.

Notably, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. nih.gov This chemoselectivity allows for the selective functionalization at the 2-position, while leaving the chlorine at the 6-position available for subsequent transformations. This stepwise approach is crucial for the efficient synthesis of complex molecules with defined substitution patterns.

The hydroxymethyl group at the 3-position can be easily oxidized to an aldehyde or a carboxylic acid, providing another handle for further synthetic elaborations, including the formation of esters, amides, or other heterocyclic rings. Alternatively, it can be used to introduce other functional groups through substitution reactions. This multi-faceted reactivity makes this compound a valuable building block for generating libraries of novel pyridine-containing compounds for drug discovery and materials science applications. researchgate.netnih.gov

Role in the Preparation of C-Nucleosides and Related Analogs

C-nucleosides, where the nucleobase is connected to the sugar moiety via a carbon-carbon bond, are an important class of compounds with potential therapeutic applications, including antiviral and anticancer activities. researchgate.netnih.gov The synthesis of these analogs often involves the coupling of a suitably functionalized heterocycle with a sugar derivative.

Research has demonstrated the successful synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides starting from bromo-chloropyridine precursors. nih.gov In a key step, a Heck-type palladium-mediated coupling reaction is used to form the crucial carbon-carbon bond between the pyridine ring and a protected deoxyribose glycal. nih.govnih.gov

Following the initial coupling, the differential reactivity of the bromo and chloro substituents is exploited. Palladium-catalyzed cross-coupling reactions can be performed chemoselectively at the position of the bromine atom. nih.gov This allows for the introduction of a diverse range of substituents at the 2-position of the pyridine ring. The remaining chlorine atom at the 6-position can then be subjected to a second coupling reaction or a nucleophilic substitution to introduce another point of diversity, leading to a small library of 2,6-disubstituted pyridine C-deoxyribonucleosides. nih.gov This strategy highlights the utility of bromo-chloropyridine scaffolds, such as that found in this compound, in the synthesis of complex nucleoside analogs.

Development of Heterocyclic Building Blocks for Advanced Materials and Chemical Biology

The pyridine motif is not only prevalent in pharmaceuticals but also in the design of advanced materials and chemical probes. nih.gov Pyridine-based units are incorporated into various functional materials, including coordination polymers and molecularly imprinted polymers. kent.ac.ukacs.org The ability to systematically modify the pyridine core allows for the fine-tuning of the material's properties.

This compound, with its multiple reaction sites, is a prime candidate for the development of novel heterocyclic building blocks. For instance, the bromo and chloro groups can be replaced with various aryl, alkyl, or amino groups through cross-coupling reactions, leading to a diverse set of substituted pyridines. The hydroxymethyl group can be modified to introduce polymerizable functionalities or reactive handles for bioconjugation.

In the realm of chemical biology, functionalized pyridines are used as fluorescent probes and tools for studying biological processes. rsc.org The unique electronic properties of the pyridine ring, which can be modulated by its substituents, are advantageous in these applications. The strategic functionalization of this compound can lead to the creation of novel molecular probes with tailored properties for specific biological targets.

Q & A

Q. What are the key steps in synthesizing (2-Bromo-6-chloropyridin-3-yl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves halogenation followed by methanol group introduction. A common approach includes:

Halogenation : Selective bromination and chlorination of a pyridine precursor. For example, using brominating agents (e.g., NBS) and chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C) to avoid over-halogenation.

Methanol Group Addition : Reduction of a carbonyl intermediate (e.g., aldehyde or ketone) using sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C .

Critical Factors : Solvent polarity (e.g., dichloromethane vs. THF), temperature control, and stoichiometric ratios of halogens significantly affect regioselectivity and yield.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths and angles, while ORTEP-3 visualizes molecular geometry .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) at the 2- and 6-positions influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of Br and Cl directs reactivity:

- Suzuki Coupling : Bromine at the 2-position undergoes Pd-catalyzed coupling more readily than chlorine due to lower bond dissociation energy (C-Br vs. C-Cl).

- Nucleophilic Aromatic Substitution : Chlorine at the 6-position activates the pyridine ring for substitutions (e.g., with amines) under basic conditions (K₂CO₃, DMF, 100°C) .

Q. Table 1: Reactivity Comparison of Halogenated Pyridines

| Position | Halogen | Preferred Reaction | Conditions |

|---|---|---|---|

| 2 | Br | Suzuki Coupling | Pd(PPh₃)₄, 80°C |

| 6 | Cl | SNAr | K₂CO₃, DMF, 100°C |

Q. How can contradictions in spectroscopic data between studies be resolved methodologically?

Discrepancies in NMR or IR data may arise from solvation, tautomerism, or impurities. Strategies include:

- Standardized Protocols : Use deuterated solvents (CDCl₃, DMSO-d₆) and internal standards (TMS).

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Multi-Technique Cross-Verification : Correlate mass spectrometry (purity) with SC-XRD (structural confirmation) .

Q. What strategies optimize crystal structure determination using SHELX and ORTEP-3?

- Data Collection : High-resolution (<1.0 Å) X-ray data minimizes refinement errors.

- SHELXL Workflow :

- SHELXS : Solve phase problems via direct methods.

- SHELXL : Refine anisotropic displacement parameters and validate with R-factor (<5%).

- ORTEP-3 : Visualize thermal ellipsoids to assess disorder or dynamic effects .

Q. Table 2: Common Refinement Metrics in SHELXL

| Parameter | Ideal Range | Significance |

|---|---|---|

| R1 (all data) | <0.05 | Model accuracy |

| wR2 | <0.10 | Weighted fit |

| GooF | ~1.0 | Data quality |

Q. How do intermolecular hydrogen bonds influence the compound’s solid-state properties?

The -OH group forms hydrogen bonds (O-H···N/O) with adjacent pyridine rings or solvent molecules, affecting:

- Melting Point : Stronger H-bonding networks increase melting points (e.g., 157–160°C in analogs) .

- Solubility : Polar solvents (MeOH, DMSO) disrupt H-bonding, enhancing dissolution.

- Crystal Packing : Graph-set analysis (e.g., Etter’s rules) identifies motifs like chains (C(4)) or rings (R₂²(8)) .

Methodological Notes

- Synthesis Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yield .

- Contradiction Analysis : Use Principal Component Analysis (PCA) on spectral datasets to identify outlier results .

- Safety : Handle with PPE due to H302 (harmful if swallowed) and H319 (eye irritation) hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.